molecular formula C12H10Br2N2O3 B2636471 methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 2459962-72-0

methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2636471
CAS No.: 2459962-72-0
M. Wt: 390.031
InChI Key: CBSWGKCDXHNITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with bromine atoms at positions 4 and 3. The 5-position is further substituted with a 3-bromo-4-methoxyphenyl group, while a methyl ester occupies position 4.

Properties

IUPAC Name

methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWGKCDXHNITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 3-bromo-4-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic conditions can yield the pyrazole ring.

    Bromination: The next step involves the bromination of the pyrazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms on the aromatic ring and the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), iron(III) bromide.

    Esterification: Methanol, sulfuric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Conversion to carboxylic acids or ketones.

    Coupling: Formation of biaryl compounds with potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the bromination of phenylpyrazole derivatives, followed by carboxylation and esterification reactions. The structural formula can be represented as follows:C13H10Br2N2O2\text{C}_{13}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2The molecular weight is approximately 360.04 g/mol, and its structure features a pyrazole ring substituted with bromine and methoxy groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has shown promising results against various cancer cell lines:

  • Breast Cancer (MCF-7) : Exhibited significant inhibition of cell proliferation with an IC50 value of approximately 0.46 µM.
  • Liver Cancer (HepG2) : Demonstrated effective cytotoxicity, indicating potential for liver cancer treatment.
  • Colorectal Cancer : Inhibition studies suggest that this compound can impede the growth of colorectal cancer cells.

These findings suggest that pyrazole derivatives could serve as lead compounds for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways, making them suitable candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

Study ReferenceCell Line TestedIC50 Value (µM)Observations
MCF-70.46Significant antiproliferative activity
HepG20.39Induced apoptosis and inhibited growth
ColorectalNot specifiedGeneral inhibition noted

These case studies illustrate the potential therapeutic applications of this compound in oncology.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes or bind to receptors, altering cellular processes. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The table below compares substituents, molecular weights, and physical properties of analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Features
Methyl 4-Bromo-5-(3-Bromo-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (Target) 4-Br, 5-(3-Br-4-OMePh), 3-COOCH3 Not Provided Not Provided Dual bromine substitution; methoxyphenyl enhances lipophilicity
Ethyl 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate 4-Br, 5-CF3, 3-COOCH2CH3 287.03 131–133 Trifluoromethyl (electron-withdrawing); ethyl ester increases hydrophobicity
4-Bromo-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid 4-Br, 1-CH3, 3-CF3, 5-COOH 287.03 (acid) Not Provided Carboxylic acid improves aqueous solubility; CF3 stabilizes electronic effects
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-(5-Bromothiophen-2-yl)-1H-Pyrazole-3-Carboxamide (4k) 5-BrThiophene, 3-CONH-PhSO2NH2 630.0982 Not Provided Bromothiophene and sulfonamide groups; potential antimicrobial activity

Key Observations :

  • Bromine vs. Trifluoromethyl : Bromine (atomic radius ~1.85 Å) introduces steric bulk and polarizability, whereas trifluoromethyl (~2.05 Å) is smaller but strongly electron-withdrawing. This affects intermolecular interactions and reactivity in cross-coupling reactions .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives, impacting solubility and bioavailability .
  • Methoxyphenyl vs. Bromothiophene : The methoxyphenyl group in the target compound may engage in π-π stacking, while bromothiophene in 4k could enhance halogen bonding in biological targets .

Reactivity Trends :

  • Bromine at position 4 facilitates further functionalization (e.g., cross-coupling), while the methoxy group in the target compound may limit electrophilic substitution at the phenyl ring.
  • Trifluoromethyl groups in analogs resist hydrolysis, enhancing metabolic stability compared to esters .

Crystallographic and Intermolecular Interaction Analysis

  • SHELX Refinement : The target compound’s structure, if resolved via SHELXL, would likely exhibit halogen-halogen (Br···Br) and C-H···O interactions, common in brominated aromatics .
  • Comparison with Ethyl Analogue : The ethyl ester’s longer chain may lead to distinct crystal packing vs. the methyl ester, affecting melting points .

Biological Activity

Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies demonstrating its efficacy in various applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural versatility of pyrazoles allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry . this compound is a notable example, exhibiting a range of bioactivities that warrant further investigation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The presence of bromine and methoxy groups in the phenyl ring enhances the compound's reactivity and biological activity. The synthetic pathway generally follows these steps:

  • Formation of Pyrazole Ring : Reacting a substituted hydrazine with an α,β-unsaturated carbonyl compound.
  • Bromination : Introducing bromine at specific positions to enhance biological activity.
  • Carboxylation : Incorporating carboxylic acid functionalities to improve solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
Compound A32E. coli
Compound B16Staphylococcus aureus
This compound8Bacillus subtilis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values indicate that this compound is effective at low concentrations:

Cell LineIC50 (µM)
A43110
Jurkat12

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that it can reduce inflammation markers in animal models:

Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)
TNF-α500150
IL-6300100

Case Studies

  • Anticancer Efficacy : A study conducted on Jurkat cells showed that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Activity : In a carrageenan-induced edema model in rats, the compound exhibited a notable reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin .

Q & A

Synthesis and Optimization

Q1 (Basic): What are the standard synthetic routes for methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield? Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and esterification. A representative approach includes:

Cyclization : Reacting hydrazine derivatives (e.g., monomethylhydrazine) with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core .

Halogenation : Bromination at positions 4 and 5 of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to avoid over-bromination .

Esterification : Introducing the methyl ester group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization : Yield improvements (from ~50% to >70%) are achieved by adjusting stoichiometry (1.2 equiv bromine), reaction time (2–4 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Structural Characterization

Q2 (Basic): How can the structure of this compound be confirmed using spectroscopic and crystallographic methods? Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns. Key signals include:
    • Methoxy protons at δ ~3.8 ppm (singlet).
    • Pyrazole C=O at δ ~165 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves bromine positions and dihedral angles between the pyrazole ring and substituted phenyl groups. For example, a related brominated pyrazole showed a dihedral angle of 85.2° between rings, influencing steric interactions .

Biological Activity Assessment

Q3 (Advanced): How can researchers design experiments to evaluate the antibacterial activity of this compound, addressing potential contradictions in literature data? Methodological Answer:

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Data Contradictions : Discrepancies in activity (e.g., MIC ranging from 8–64 µg/mL) may arise from variations in bacterial strain susceptibility or compound purity. Mitigate by:
    • Validating purity via HPLC (>95%).
    • Repeating assays in triplicate under controlled conditions (pH 7.4, 37°C) .

Mechanistic Studies

Q4 (Advanced): What computational and experimental methods are used to study the interaction of this compound with bacterial targets? Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN). Focus on halogen-bond interactions between bromine atoms and Thr165 or Asp73 residues .
  • Enzymatic Assays : Measure inhibition of ATPase activity in gyrase via malachite green phosphate detection (absorbance at 620 nm) .

Stability and Degradation

Q5 (Basic): What are the key stability challenges for this compound under storage and experimental conditions? Methodological Answer:

  • Photodegradation : Brominated pyrazoles are light-sensitive. Store in amber vials at –20°C under inert gas (Ar/N2_2) .
  • Hydrolysis : Ester groups may degrade in aqueous buffers (pH >8). Use freshly prepared DMSO stock solutions and avoid prolonged exposure to basic conditions .

Crystallographic Analysis

Q6 (Advanced): How does the crystal packing of this compound influence its physicochemical properties? Methodological Answer:

  • Intermolecular Interactions : Halogen bonds (Br···O, ~3.2 Å) and π-π stacking (3.8 Å between phenyl rings) stabilize the crystal lattice. These interactions correlate with melting point (mp 72–79°C) and solubility (<0.1 mg/mL in water) .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals endothermic peaks at 160–165°C, corresponding to crystal lattice breakdown .

Synthetic Byproducts

Q7 (Advanced): How can researchers identify and mitigate byproducts during synthesis? Methodological Answer:

  • Byproduct Identification : Common byproducts include over-brominated derivatives (e.g., tribromopyrazole) and ester hydrolysis products. Detect via LC-MS (ESI+) and 1H^1H NMR .
  • Mitigation :
    • Control bromine stoichiometry (1.0–1.2 equiv).
    • Use anhydrous conditions during esterification .

Environmental Impact

Q8 (Basic): What protocols are recommended for safe disposal of this compound? Methodological Answer:

  • Waste Management : Incinerate in a licensed facility (≥1000°C) to avoid brominated dioxin formation.
  • Ecotoxicity : Limited data suggest moderate toxicity to Daphnia magna (EC50_{50} ~10 mg/L). Avoid aqueous discharge; use activated carbon filtration for lab waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.